PCD Enzyme Inhibition: 290- to 1000-Fold Greater Affinity Than Non-Fluorinated or Isomeric Analogs
The 3-fluoro-4-hydroxybenzoyl pharmacophore (as the free acid) inhibits protocatechuate-3,4-dioxygenase with a KI of 0.3 µM at pH 7.0, the most potent PCD inhibitor reported [1]. In head-to-head comparison, the non-fluorinated 3-hydroxybenzoate binds approximately 500‑fold weaker, and the regioisomer 4-fluoro-3-hydroxybenzoate binds approximately 1000‑fold weaker [1]. The commercially curated BRENDA database confirms KI values of 0.3 µM for 3-fluoro-4-hydroxybenzoate versus 87 µM for 4-hydroxybenzoate, representing a 290‑fold difference [2]. The fluorine atom is thus critical for high-affinity active-site engagement.
| Evidence Dimension | PCD enzyme inhibition constant (KI) |
|---|---|
| Target Compound Data | KI = 0.3 µM (3-fluoro-4-hydroxybenzoate, pH 7.0) |
| Comparator Or Baseline | 4-hydroxybenzoate KI = 87 µM (pH 8.4); 3-hydroxybenzoate ~150 µM; 4-fluoro-3-hydroxybenzoate ~300 µM |
| Quantified Difference | 290–1000‑fold lower KI for the 3-fluoro-4-hydroxy derivative |
| Conditions | Purified protocatechuate-3,4-dioxygenase from Pseudomonas putida; steady-state kinetics; pH 7.0 |
Why This Matters
A >500‑fold affinity difference confirms that the 3-fluoro-4-hydroxy substitution pattern is structurally required for PCD active-site recognition; generic replacement with non-fluorinated or differently substituted benzoyl chlorides would abolish this activity.
- [1] May SW, Phillips RS, Oldham CD. Interaction of protocatechuate-3,4-dioxygenase with fluoro-substituted hydroxybenzoic acids and related compounds. Biochemistry. 1978;17(10):1853-1860. doi:10.1021/bi00603a008. View Source
- [2] BRENDA Enzyme Database. EC 1.13.11.3 – protocatechuate 3,4-dioxygenase: Ki values for 3-fluoro-4-hydroxybenzoate (0.0003 mM) and 4-hydroxybenzoate (0.087 mM). https://www.brenda-enzymes.org (accessed 2026-04-27). View Source
